molecular formula C11H19NO5 B13513885 (1S,3R,4S)-3-(tert-butoxycarbonylamino)-4-hydroxycyclopentanecarboxylic acid

(1S,3R,4S)-3-(tert-butoxycarbonylamino)-4-hydroxycyclopentanecarboxylic acid

Cat. No.: B13513885
M. Wt: 245.27 g/mol
InChI Key: LUFYOKRQPSBJIS-RNJXMRFFSA-N
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Description

(1S,3R,4S)-3-(tert-butoxycarbonylamino)-4-hydroxycyclopentanecarboxylic acid is a complex organic compound that features a cyclopentane ring with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R,4S)-3-(tert-butoxycarbonylamino)-4-hydroxycyclopentanecarboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common route involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by the introduction of hydroxyl and carboxylic acid functionalities. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the complex reaction conditions efficiently.

Chemical Reactions Analysis

Types of Reactions

(1S,3R,4S)-3-(tert-butoxycarbonylamino)-4-hydroxycyclopentanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Deprotection of the Boc group can be achieved using trifluoroacetic acid (TFA), followed by substitution reactions using various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxylic acid would yield an alcohol.

Scientific Research Applications

Chemistry

In organic synthesis, (1S,3R,4S)-3-(tert-butoxycarbonylamino)-4-hydroxycyclopentanecarboxylic acid serves as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and other organic compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its unique structure allows it to interact with biological targets in specific ways, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which (1S,3R,4S)-3-(tert-butoxycarbonylamino)-4-hydroxycyclopentanecarboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxycyclohexanecarboxylic acid
  • (1S,3R,4S)-3-(tert-butoxycarbonylamino)-4-hydroxycyclohexanecarboxylic acid

Uniqueness

(1S,3R,4S)-3-(tert-butoxycarbonylamino)-4-hydroxycyclopentanecarboxylic acid is unique due to its specific stereochemistry and functional groups. The presence of the Boc-protected amino group, hydroxyl group, and carboxylic acid on a cyclopentane ring provides a distinct set of chemical properties and reactivity patterns compared to similar compounds with different ring sizes or stereochemistry.

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

(1S,3S,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-7-4-6(9(14)15)5-8(7)13/h6-8,13H,4-5H2,1-3H3,(H,12,16)(H,14,15)/t6-,7+,8-/m0/s1

InChI Key

LUFYOKRQPSBJIS-RNJXMRFFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C[C@@H]1O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC1O)C(=O)O

Origin of Product

United States

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